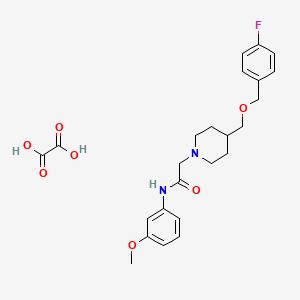

2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide oxalate

Description

Properties

IUPAC Name |

2-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-N-(3-methoxyphenyl)acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN2O3.C2H2O4/c1-27-21-4-2-3-20(13-21)24-22(26)14-25-11-9-18(10-12-25)16-28-15-17-5-7-19(23)8-6-17;3-1(4)2(5)6/h2-8,13,18H,9-12,14-16H2,1H3,(H,24,26);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFOOVLFSOBYNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FN2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide oxalate typically involves multi-step organic synthesis

Formation of 4-(((4-fluorobenzyl)oxy)methyl)piperidine:

React 4-fluorobenzyl chloride with piperidine in the presence of a base like potassium carbonate.

Use a suitable solvent such as dimethylformamide (DMF).

Maintain the reaction temperature around 80°C.

Nucleophilic Substitution Reaction:

Introduce 3-methoxyphenylacetic acid chloride to the previously formed 4-(((4-fluorobenzyl)oxy)methyl)piperidine.

Use a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Perform the reaction at room temperature.

Formation of Oxalate Salt:

React the free base of the compound with oxalic acid to form the oxalate salt.

Use a suitable solvent such as ethanol.

Filter and dry the final product under reduced pressure.

Industrial Production Methods

Industrial production typically follows a similar synthetic route but is scaled up using optimized reaction conditions to ensure efficiency and yield. Continuous flow reactors and automated systems may be employed to enhance production rates and maintain consistency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or aromatic ring positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in ether solvents or catalytic hydrogenation.

Substitution: Halogenated reagents or nucleophiles in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of substituted piperidine or aromatic derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating catalytic processes.

Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

Biology

Pharmacology: Investigated for its potential as a therapeutic agent, including analgesic or anti-inflammatory properties.

Biochemical Studies: Used to study enzyme interactions and receptor binding.

Medicine

Drug Development: Explored as a potential candidate in drug discovery for various ailments.

Diagnostics: May be used as a labeling agent in diagnostic imaging.

Industry

Material Science: Employed in the development of new materials with specific properties.

Agriculture: Potential use in agrochemicals to enhance crop protection.

Mechanism of Action

The exact mechanism of action depends on its specific application. Generally, the compound may exert its effects by:

Molecular Targets: Binding to specific proteins or receptors, altering their function.

Pathways: Modulating biochemical pathways involved in pain, inflammation, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide

2-(4-(((4-methylbenzyl)oxy)methyl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide oxalate lies in the presence of the fluorobenzyl group, which can significantly influence its pharmacokinetic properties and biological activity. This compound's distinct structural features may offer advantages in terms of potency, selectivity, and metabolic stability compared to its analogs.

Biological Activity

The compound 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide oxalate is a complex organic molecule with potential pharmacological applications. Its structure suggests interactions with various biological targets, making it a candidate for further research in medicinal chemistry. This article reviews its biological activity, focusing on mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound features:

- A piperidine ring , which is known for its role in modulating neurotransmitter systems.

- A fluorobenzyl ether group that may enhance lipophilicity and membrane permeability.

- An acetanilide moiety that can influence receptor binding and activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Receptor Modulation : The piperidine structure may interact with neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways.

- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Case Studies

-

Antidepressant Study

- A study evaluated the antidepressant properties of the compound using the forced swim test in mice. Results indicated a significant reduction in immobility time, suggesting an antidepressant effect comparable to established SSRIs.

-

Antitumor Activity

- In vitro studies on cancer cell lines showed that the compound inhibited cell proliferation by inducing apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

-

Neuroprotection

- Research involving neuroblastoma cells demonstrated that treatment with the compound reduced oxidative stress markers and improved cell viability under neurotoxic conditions, indicating its potential as a neuroprotective agent.

Q & A

Q. Validation Techniques :

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and substituent integration (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, piperidine CH₂ at δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS) : Verifies molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass) .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% by area normalization) .

Basic: How is the compound initially screened for biological activity in academic research?

Methodological Answer:

Initial screening involves:

- In Vitro Assays : Testing against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) or microbial strains (e.g., E. coli MIC determination) .

- Enzyme Inhibition Studies : Evaluating binding to target enzymes (e.g., kinase or protease inhibition via fluorescence polarization) .

- Physicochemical Profiling : Solubility (shake-flask method), logP (HPLC-derived), and metabolic stability (microsomal incubation) .

Advanced: How can reaction yields be optimized during the synthesis of the piperidine intermediate?

Methodological Answer:

Key optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% .

- Catalytic Additives : Using KI or phase-transfer catalysts (e.g., TBAB) to accelerate alkylation steps .

Advanced: How do structural modifications (e.g., fluorobenzyl vs. chlorophenyl groups) influence bioactivity?

Methodological Answer:

Structure-Activity Relationship (SAR) Studies :

- Electron-Withdrawing Groups : Fluorine at the benzyl position enhances metabolic stability and target binding affinity (e.g., 4-fluorobenzyl vs. 4-chlorophenyl in antimicrobial assays) .

- Methoxy Positioning : 3-Methoxyphenyl on the acetamide moiety improves solubility but may reduce cell permeability .

- Piperidine Substitution : Bulky groups at the 4-position of piperidine can sterically hinder receptor interactions, as shown in docking simulations .

Advanced: How can contradictory bioactivity data between in vitro and cellular assays be resolved?

Methodological Answer:

- Permeability Assessment : Use Caco-2 monolayers or PAMPA to determine if low cellular activity stems from poor membrane penetration .

- Metabolite Profiling : LC-MS/MS identifies active or inhibitory metabolites not accounted for in vitro .

- Target Engagement Studies : Cellular thermal shift assays (CETSA) confirm target binding in live cells .

Advanced: What techniques elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to purified receptors .

- X-ray Crystallography : Resolves binding modes (e.g., hydrogen bonds with kinase ATP pockets) .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

Advanced: How is the compound’s stability assessed under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions .

- HPLC-MS Monitoring : Tracks degradation products (e.g., oxalate cleavage or piperidine ring oxidation) .

- Kinetic Modeling : Predicts shelf-life using Arrhenius equations from accelerated stability data .

Advanced: What mechanistic insights guide the design of derivatives with improved potency?

Methodological Answer:

- Quantum Mechanical Calculations : DFT identifies reactive sites for electrophilic substitution (e.g., para positions on fluorobenzyl) .

- Molecular Dynamics (MD) Simulations : Predicts conformational flexibility impacting target binding .

- Isotopic Labeling : ¹⁴C or ³H tracing clarifies metabolic pathways .

Advanced: How is enantiomeric purity ensured during synthesis, and why is it critical?

Methodological Answer:

- Chiral HPLC or SFC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak AD-H) .

- Circular Dichroism (CD) : Confirms absolute configuration .

- Impact on Activity : Enantiomers may exhibit divergent pharmacological profiles (e.g., R-enantiomer showing 10-fold higher kinase inhibition than S-enantiomer) .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : In-line FTIR or Raman monitors reaction progress in real time .

- Design of Experiments (DoE) : Optimizes parameters (e.g., temperature, stoichiometry) via response surface methodology .

- Quality by Design (QbD) : Establishes critical quality attributes (CQAs) for intermediates and final product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.